C7 Binds Holo-SOD1WT with Micromolar Affinity Confirmed by Microscale Thermophoresis, Distinguishing Native-State Stabilization from Denaturant-Promiscuous Binding
C7 demonstrated direct, reversible binding to fully metalated (holo) wild-type SOD1 with an MST-derived affinity of 6.32 μM [1]. In contrast, the SE21 monoclonal antibody comparator—the only other validated β6/β7 loop-targeting molecule—is a 150 kDa protein with fundamentally different CNS-penetrance and formulation requirements [1]. No small-molecule comparator from the same virtual screen exhibited comparable preferential binding to the native-like conformation over denatured SOD1 [1]. The virtual screen itself filtered ~1.5 million commercially available compounds to ~100 hits, with iterative docking and rescoring, placing C7 among the most stringently selected ligands for this inter-subunit cavity [1].
| Evidence Dimension | Binding affinity for holo-SOD1WT (equilibrium dissociation constant equivalent by MST competition) |
|---|---|
| Target Compound Data | IC50 = 6.32 μM (MST, holo-SOD1WT) [1] |
| Comparator Or Baseline | SE21 monoclonal antibody: targets β6/β7 loop epitope; no small-molecule numeric affinity comparator available from virtual screen. Prior virtual screen output: ~100 compounds tested; C7 was uniquely validated in orthogonal binding (MST, BLI), functional ELISA, and misfolding assays [1]. |
| Quantified Difference | No other small molecule from the screen confirmed active in all three orthogonal assays; C7 affinity is 6.32 μM vs. untested or inactive remainder [1]. |
| Conditions | MST: Monolith NT.115 Pico, 488 nm excitation, holo-SOD1WT labeled with NT-Blue dye, C7 concentration range 6 nM–50 μM, PBS/0.05% Tween-20 with 2% DMSO, room temperature [1]. |
Why This Matters
Procurement of a small-molecule SOD1 stabilizer with confirmed native-state selectivity—rather than denaturant-promiscuous reactivity—is critical for mechanistic studies of ALS where off-target binding to misfolded conformers would confound interpretation of pharmacodynamic endpoints.
- [1] Dhandapani R, et al. Nose-to-brain delivery of a SOD1-stabilizing small molecule ameliorates pathology in an ALS mouse model. Neurotherapeutics. 2026;23(3):e00904. PubMed ID: 41967177. View Source
